An In-Depth Technical Guide to 4-Bromo-2,6-di-tert-butylanisole (CAS Number: 1516-96-7)
An In-Depth Technical Guide to 4-Bromo-2,6-di-tert-butylanisole (CAS Number: 1516-96-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-di-tert-butylanisole, with the CAS registry number 1516-96-7, is a halogenated aromatic ether. Its sterically hindered structure, conferred by the two tertiary butyl groups flanking the methoxy group, and the presence of a bromine atom make it a compound of interest in organic synthesis and as a potential intermediate in the development of new pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, available spectral data, and an exploration of its potential, though currently limited, toxicological and biological context.
Chemical and Physical Properties
4-Bromo-2,6-di-tert-butylanisole is a beige, crystalline solid at room temperature.[3] The bulky tert-butyl groups play a significant role in determining its physical properties, such as its melting point and solubility, and also influence its chemical reactivity.
Table 1: Physicochemical Properties of 4-Bromo-2,6-di-tert-butylanisole
| Property | Value | Reference(s) |
| CAS Number | 1516-96-7 | [4] |
| Molecular Formula | C₁₅H₂₃BrO | [4] |
| Molecular Weight | 299.25 g/mol | [4] |
| Appearance | Beige Powder | [3] |
| Melting Point | 49-50 °C | [3] |
| Boiling Point | 304 °C | |
| Density | 1.137 g/cm³ | |
| Purity | ≥98.00% (by GC) | [3] |
Synonyms:
-
1-Bromo-4-methoxy-3,5-di-tert-butylbenzene[5]
-
3,5-di-tert-butyl-4-methoxybromobenzene[5]
-
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene[5]
Synthesis
A common and efficient method for the synthesis of 4-Bromo-2,6-di-tert-butylanisole involves the methylation of 4-bromo-2,6-di-tert-butylphenol.[5]
Experimental Protocol: Synthesis of 4-Bromo-2,6-di-tert-butylanisole[5]
Materials:
-
4-bromo-2,6-di-tert-butylphenol (0.175 mol)
-
Potassium carbonate (K₂CO₃) (0.700 mol, 4.0 eq.)
-
Dimethyl sulfate ((CH₃)₂SO₄) (0.306 mol, 1.75 eq.)
-
Acetone (750 mL)
-
Ethyl acetate
-
Water
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
5% aqueous Sodium Chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
In a reaction vessel under an argon atmosphere, dissolve 4-bromo-2,6-di-tert-butylphenol and potassium carbonate in acetone.
-
Slowly add dimethyl sulfate to the reaction mixture at 22 °C.
-
Heat the reaction mixture to reflux and maintain stirring for 13 hours.
-
After the reaction is complete, cool the mixture and remove the insoluble material by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To the residue, add ethyl acetate (150 mL) and water (100 mL) for partition extraction.
-
Separate the organic layer and wash it sequentially with water (100 mL), 5% aqueous NaHCO₃ (100 mL), and 5% aqueous NaCl (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture by gravity and concentrate the filtrate under reduced pressure to yield 4-bromo-2,6-di-tert-butylanisole as a brown oil. The reported yield for this protocol is 95.2%.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 4-Bromo-2,6-di-tert-butylanisole.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.
¹H-NMR Spectroscopy
The proton nuclear magnetic resonance (¹H-NMR) spectrum provides information about the hydrogen atoms in a molecule.
Table 2: ¹H-NMR Data for 4-Bromo-2,6-di-tert-butylanisole [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.41 | s | 18H | -C(CH₃)₃ |
| 3.68 | s | 3H | -OCH₃ |
| 7.33 | s | 2H | Ar-H |
Solvent: CDCl₃, Reference: TMS
Other Spectroscopic Data (¹³C-NMR, IR, Mass Spectrometry)
-
¹³C-NMR: Signals corresponding to the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the methoxy carbon, and the aromatic carbons.
-
IR Spectroscopy: Characteristic peaks for C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkage, and C-Br stretching.
-
Mass Spectrometry: The molecular ion peak and fragmentation patterns characteristic of the loss of methyl and tert-butyl groups.
Toxicological and Biological Activity Profile
Currently, there is a significant lack of specific toxicological and biological activity data for 4-Bromo-2,6-di-tert-butylanisole in publicly accessible literature. However, insights can be drawn from the broader classes of related compounds.
General Toxicity of Brominated Aromatic Compounds
Brominated aromatic compounds, a class to which 4-Bromo-2,6-di-tert-butylanisole belongs, are widely used as flame retardants.[6] While many have low acute toxicity, long-term exposure to some polybrominated compounds has been associated with adverse health effects.[6] Metabolism of these compounds can sometimes lead to the formation of more toxic byproducts.[6] For instance, some polybrominated diphenyl ethers (PBDEs) have been shown to exhibit hepatotoxicity, neurotoxicity, and endocrine-disrupting effects.[7][8]
Potential Pharmacological Relevance of Substituted Anisoles
The anisole scaffold is present in numerous biologically active molecules and approved drugs.[9] The substitution pattern on the aromatic ring plays a crucial role in determining the pharmacological properties of these compounds.[10][11] For example, substituted anilines, which share the feature of a substituted benzene ring, are found in a variety of kinase inhibitors and other therapeutic agents.[1] The specific combination of a methoxy group, bulky tert-butyl groups, and a bromine atom in 4-Bromo-2,6-di-tert-butylanisole could impart unique biological activities, which warrants further investigation. Some anisole derivatives have been shown to affect intestinal absorption.[12]
Diagram 2: Potential Areas of Biological Investigation
Caption: Proposed workflow for investigating the biological activity of 4-Bromo-2,6-di-tert-butylanisole.
Conclusion and Future Directions
4-Bromo-2,6-di-tert-butylanisole is a readily synthesizable compound with a well-defined structure. While its physicochemical properties are partially characterized, a significant gap exists in the understanding of its spectroscopic, toxicological, and biological properties. For researchers and drug development professionals, this compound represents both a challenge and an opportunity. The sterically hindered and electronically modified aromatic ring system is a motif that could be explored for the development of novel therapeutic agents. Future research should focus on a comprehensive spectroscopic characterization (¹³C-NMR, IR, MS), in-depth toxicological evaluation, and broad screening for biological activities to unlock the full potential of this molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Competitive 4-Bromo-2,6-di-tert-butylanisole [1516-96-7] | China Manufacturer [gmchemix.com]
- 3. 4-bromo-2,6-di-tert-butylanisole Cas 1516-96-7 - Beige Powder, Melting Point 49-50 ºc, Molecular Formula C15h23bro, Purity 98.00% Min By Gc at Best Price in Shanghai | Gm Chemical Co., Ltd [tradeindia.com]
- 4. caming.com [caming.com]
- 5. 4-Bromo-2,6-di-tert-butylanisole | 1516-96-7 [chemicalbook.com]
- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anisole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. cresset-group.com [cresset-group.com]
- 11. mdpi.com [mdpi.com]
- 12. [Effect of anisole, anethole, butylhydroxyanisole and safrole on intestinal absorption in the rat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
